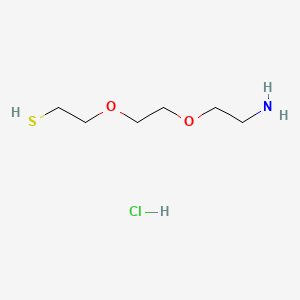

Amino-PEG2-CH2CH2-SH hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C6H16ClNO2S |

|---|---|

Peso molecular |

201.72 g/mol |

Nombre IUPAC |

2-[2-(2-aminoethoxy)ethoxy]ethanethiol;hydrochloride |

InChI |

InChI=1S/C6H15NO2S.ClH/c7-1-2-8-3-4-9-5-6-10;/h10H,1-7H2;1H |

Clave InChI |

WWAQAQFHBBKNAC-UHFFFAOYSA-N |

SMILES canónico |

C(COCCOCCS)N.Cl |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Amino-PEG2-CH2CH2-SH Hydrochloride: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and handling of Amino-PEG2-CH2CH2-SH hydrochloride. This heterobifunctional linker is a valuable tool in bioconjugation and is particularly prominent in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.

Core Chemical Properties

This compound is a polyethylene glycol (PEG)-based linker featuring a primary amine (-NH2) at one terminus and a thiol (-SH) group at the other, connected by a two-unit ethylene glycol spacer. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C6H16ClNO2S | [1][2] |

| Molecular Weight | 201.71 g/mol | [1][2] |

| CAS Number | 3037676-58-4 | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Solubility | Soluble in DMSO (125 mg/mL) and water. | [1] |

| Storage Conditions | Store at -20°C, sealed, and protected from moisture and light.[1] In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1] |

Reactivity and Functional Group Characteristics

The utility of this compound lies in its two distinct reactive functional groups, allowing for sequential or orthogonal conjugation strategies.

Amine Group (-NH2): The primary amine serves as a nucleophile and can react with various electrophilic moieties to form stable covalent bonds. Common reactions include:

-

Acylation: Reaction with activated esters (e.g., N-hydroxysuccinimide [NHS] esters), acid chlorides, and anhydrides to form stable amide bonds. This is a widely used method for labeling proteins and other biomolecules.

-

Aldehyde/Ketone Condensation: Reaction with aldehydes or ketones to form a Schiff base, which can be subsequently reduced to a stable secondary amine.

Thiol Group (-SH): The thiol group is a potent nucleophile, particularly in its deprotonated thiolate form (S-). Its reactivity is highly dependent on pH. Common reactions include:

-

Maleimide Chemistry: Michael addition reaction with maleimides to form a stable thioether bond. This reaction is highly specific for thiols at neutral pH (6.5-7.5).[3]

-

Thiol-Disulfide Exchange: Reaction with disulfides to form new disulfide bonds.

-

Alkylation: Reaction with haloalkanes or other alkylating agents.

Table 2: Estimated pKa Values and pH-Dependent Reactivity

| Functional Group | Estimated pKa | Optimal Reaction pH | Reactive Species | Common Coupling Partners |

| Amine (-NH2) | ~9.0 - 10.5 | 7.0 - 9.0 | R-NH2 | NHS esters, Aldehydes, Carboxylic acids (with activators) |

| Thiol (-SH) | ~8.5 - 9.5 | 6.5 - 7.5 | R-S- | Maleimides, Haloacetamides, Disulfides |

Note: pKa values are estimated based on similar structures and can be influenced by the local chemical environment.

Application in PROTAC Development

A primary application of this compound is as a flexible linker in the synthesis of PROTACs.[1][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][5] The PEG spacer in this linker enhances the solubility and can influence the cell permeability of the resulting PROTAC.[6]

Below is a conceptual workflow for the synthesis of a PROTAC using this linker.

Caption: PROTAC Synthesis Workflow.

Experimental Protocols

The following are generalized protocols for common bioconjugation reactions involving amino and thiol groups. Researchers should optimize these protocols for their specific molecules and experimental conditions.

Amine Coupling to an NHS Ester

This protocol describes the conjugation of the amine group of this compound to a molecule containing an N-hydroxysuccinimide (NHS) ester.

Materials:

-

This compound

-

NHS ester-functionalized molecule

-

Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

-

Preparation of Amine-PEG-Thiol: Dissolve this compound in the reaction buffer to a desired concentration (e.g., 10 mM).

-

Preparation of NHS Ester: Immediately before use, dissolve the NHS ester-functionalized molecule in a small amount of anhydrous DMF or DMSO.

-

Conjugation Reaction: Add the dissolved NHS ester to the solution of the amino-PEG-thiol. A 1.5- to 20-fold molar excess of the NHS ester is typically used.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to hydrolyze any unreacted NHS ester. Incubate for 30 minutes at room temperature.

-

Purification: Purify the conjugate using an appropriate method to remove excess reagents.

Thiol Coupling to a Maleimide

This protocol outlines the conjugation of the thiol group of this compound to a maleimide-functionalized molecule.

Materials:

-

This compound

-

Maleimide-functionalized molecule

-

Thiol-free, amine-free buffer (e.g., Phosphate buffer, pH 6.5-7.5)

-

Reducing agent (optional, e.g., TCEP)

-

Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

-

Preparation of Thiol-PEG-Amine: Dissolve this compound in the reaction buffer. If the thiol is oxidized, a mild reducing agent like TCEP can be added and subsequently removed before proceeding.

-

Preparation of Maleimide: Dissolve the maleimide-functionalized molecule in the reaction buffer.

-

Conjugation Reaction: Add the maleimide solution to the thiol solution. A 10- to 20-fold molar excess of the maleimide is commonly used.[3]

-

Incubation: React for 1-2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.[3]

-

Purification: Purify the conjugate to remove unreacted starting materials.

Caption: Bioconjugation Experimental Workflows.

Stability and Storage

Proper handling and storage are crucial to maintain the reactivity of this compound. The thiol group is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers.

Table 3: Stability Considerations

| Condition | Effect on Stability | Recommendations |

| Moisture | The hydrochloride salt is hygroscopic. Moisture can lead to hydrolysis of the compound. | Store in a desiccator.[7] |

| Oxygen | The thiol group can be oxidized by atmospheric oxygen, especially at alkaline pH and in the presence of metal ions. | Use degassed buffers and consider performing reactions under an inert atmosphere (e.g., nitrogen or argon). |

| pH | The stability of the thiol group is pH-dependent, with increased oxidation at higher pH. | For storage of solutions, a slightly acidic pH is preferred. |

| Light | While not explicitly stated for this molecule, many reagents are light-sensitive. | Store protected from light.[7] |

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance.[2] However, standard laboratory safety practices should always be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Handle in a well-ventilated area.

-

Incompatible Materials: Avoid strong acids, strong bases, and strong oxidizing agents.[8]

Characterization

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the ethylene glycol repeat units, as well as signals for the methylene groups adjacent to the amine and thiol functionalities. For a similar PEG-SH compound, characteristic triplets for the methylene protons adjacent to the sulfur atom are observed around 2.76 and 2.59 ppm.

-

Mass Spectrometry: The molecular weight can be confirmed by techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS). The expected monoisotopic mass would be approximately 201.07 g/mol for the free base.

Signaling Pathways and Logical Relationships

The primary signaling pathway relevant to the application of this compound is the Ubiquitin-Proteasome System (UPS), which is hijacked by PROTACs to induce targeted protein degradation.

Caption: PROTAC-Mediated Protein Degradation Pathway.

This guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, further optimization of the described protocols is recommended.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. broadpharm.com [broadpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 7. nanocs.net [nanocs.net]

- 8. This compound|MSDS [dcchemicals.com]

An In-depth Technical Guide to the Synthesis and Characterization of Amino-PEG2-CH2CH2-SH Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Amino-PEG2-CH2CH2-SH hydrochloride, a heterobifunctional linker crucial in bioconjugation and drug delivery. This document outlines a detailed, multi-step synthetic protocol, including the protection of functional groups, conversion of an alcohol to a thiol, and final deprotection and salt formation. Furthermore, it details the analytical techniques used for the characterization of the final compound and its intermediates, presenting representative quantitative data in structured tables. Visual aids in the form of diagrams for the synthetic pathway and experimental workflows are provided to enhance understanding.

Introduction

Polyethylene glycol (PEG) linkers are widely utilized in the development of advanced therapeutics, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Their inherent properties, including hydrophilicity, biocompatibility, and low immunogenicity, make them ideal for improving the pharmacokinetic and pharmacodynamic profiles of conjugated molecules. This compound is a short-chain, heterobifunctional PEG linker featuring a terminal primary amine and a thiol group. This specific arrangement allows for the sequential and specific conjugation of two different molecules, making it a valuable tool in the construction of complex bioconjugates. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

This guide presents a plausible and detailed synthetic route starting from the commercially available 2-(2-aminoethoxy)ethanol. The synthesis involves a three-step process: protection of the amine, conversion of the hydroxyl group to a thiol, and subsequent deprotection to yield the final product. Each step is accompanied by a detailed experimental protocol. The guide also provides a summary of the expected characterization data, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to confirm the identity and purity of the synthesized compounds.

Synthesis Pathway

The synthesis of this compound is proposed to proceed via a three-step route from 2-(2-aminoethoxy)ethanol. This strategy involves the use of protecting groups to ensure regioselectivity. The amine is first protected with a tert-butyloxycarbonyl (Boc) group. The hydroxyl group is then converted to a thiol, and finally, the Boc protecting group is removed under acidic conditions, which also facilitates the formation of the hydrochloride salt.

The Lynchpin of Bioconjugation: A Technical Guide to Amino-PEG2-CH2CH2-SH Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amino-PEG2-CH2CH2-SH hydrochloride is a heterobifunctional linker that has emerged as a critical tool in the field of bioconjugation. Its unique architecture, featuring a primary amine and a terminal thiol group separated by a two-unit polyethylene glycol (PEG) spacer, offers a versatile platform for covalently linking a wide array of molecules. This guide delves into the core mechanism of action of this linker, which is fundamentally rooted in its chemical reactivity, enabling the precise connection of biomolecules, therapeutic agents, and nanoparticles. We will explore its applications in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), as well as its utility in diagnostic and research applications through the functionalization of surfaces and nanoparticles. This document provides a comprehensive overview of the experimental protocols for its use, quantitative data on the impact of PEG linkers, and visual diagrams to elucidate the associated workflows and principles.

Core Mechanism of Action: A Tale of Two Reactive Ends

The "mechanism of action" of this compound is not biological in the traditional sense of a drug interacting with a receptor. Instead, its function is entirely chemical, acting as a molecular bridge. This is facilitated by its two distinct reactive termini:

-

The Amino Group (-NH2): The primary amine serves as a versatile nucleophile. It readily reacts with electrophilic functional groups such as carboxylic acids (often activated as N-hydroxysuccinimide [NHS] esters) to form stable amide bonds. This reaction is a cornerstone of bioconjugation, frequently employed to attach the linker to proteins, antibodies, or other molecules bearing accessible carboxyl groups.

-

The Thiol Group (-SH): The sulfhydryl group at the other end of the linker provides a distinct and highly specific reactive handle. It can participate in several key conjugation strategies:

-

Thiol-Maleimide Michael Addition: This is a highly efficient and specific reaction where the thiol reacts with a maleimide group to form a stable thioether bond. This is a common strategy for linking to molecules that have been functionalized with a maleimide moiety.

-

Disulfide Bond Formation: The thiol can be oxidized to form a disulfide bond with another thiol-containing molecule. These bonds are often cleavable under reducing conditions, a property that can be exploited for drug delivery applications.

-

Gold Surface Binding: Thiols exhibit a strong affinity for gold surfaces, making this linker ideal for the functionalization of gold nanoparticles and surfaces for diagnostic and drug delivery systems.[1]

-

-

The PEG2 Spacer: The two-unit polyethylene glycol chain is not merely a passive connector. It imparts several beneficial properties to the resulting conjugate, including:

-

Increased Hydrophilicity: The PEG spacer enhances the aqueous solubility of hydrophobic molecules, which is often a challenge in drug development.[2][3]

-

Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the immune system, potentially reducing an adverse immune response.[2]

-

Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a molecule, leading to reduced renal clearance and a longer circulation half-life in the bloodstream.[3]

-

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in several cutting-edge areas of biomedical research and development.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[2] A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. This compound can serve as a building block for these linkers. The amine or thiol end can be used to attach to one of the ligands, while the other end is used to connect to the second ligand, often through a series of synthetic steps. The PEG component of the linker can influence the solubility, permeability, and efficacy of the resulting PROTAC.[4]

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of an antibody with the potency of a cytotoxic drug. The linker plays a crucial role in the stability and efficacy of an ADC. This compound can be used to conjugate a cytotoxic payload to an antibody. For instance, the amine end could be reacted with an activated ester on the payload, and the thiol end could then be used to attach to the antibody, often through a maleimide-functionalized intermediate. The PEG spacer can help to improve the solubility and pharmacokinetic profile of the ADC.[3]

Nanoparticle and Surface Functionalization

The thiol group of the linker has a high affinity for gold surfaces, making it an excellent choice for functionalizing gold nanoparticles.[1] This allows for the attachment of proteins, peptides, or other molecules to the nanoparticle surface via the amine group. These functionalized nanoparticles have applications in diagnostics, bioimaging, and targeted drug delivery.[1][5]

Data Presentation: Impact of PEG Linkers on Bioconjugate Performance

The length and composition of the PEG linker can significantly impact the properties and efficacy of a bioconjugate. The following table summarizes representative data on how PEGylation can influence key parameters in ADCs and PROTACs.

| Parameter | No PEG Linker | Short PEG Linker (e.g., PEG2-4) | Longer PEG Linker (e.g., PEG8-12) | Reference(s) |

| Aqueous Solubility | Low to Moderate | Improved | Significantly Improved | [2][3] |

| In Vitro Cytotoxicity (IC50) of ADC | Potent | May slightly decrease | May show a more pronounced decrease | [6][7] |

| Plasma Half-Life of ADC | Shorter | Increased | Significantly Increased | [3][6] |

| In Vivo Efficacy of ADC | Variable | Often Improved | Can be further improved, but may plateau | [1][6] |

| PROTAC Cell Permeability | Variable | Can be optimized | Excessive length may decrease permeability | [4] |

| PROTAC Degradation Efficacy (DC50) | Dependent on ternary complex formation | Can be optimized for potent degradation | May be less effective if too long or too short | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound and similar heterobifunctional linkers.

Protocol for Conjugation of a Thiol-PEG-Amine Linker to a Maleimide-Activated Protein

This protocol describes a common bioconjugation reaction.

Materials:

-

Protein with an accessible maleimide group

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5

-

Dimethyl sulfoxide (DMSO)

-

Size-exclusion chromatography (SEC) column

Procedure:

-

Prepare a stock solution of the this compound linker in DMSO.

-

Dissolve the maleimide-activated protein in the reaction buffer.

-

Add the linker solution to the protein solution at a desired molar ratio (e.g., 5:1 to 20:1 linker to protein). The optimal ratio should be determined empirically.

-

Incubate the reaction for 1-2 hours at room temperature or 4°C overnight. The reaction progress can be monitored by techniques such as LC-MS.

-

Remove the excess, unreacted linker using a size-exclusion chromatography column equilibrated with a suitable buffer.

-

Characterize the resulting conjugate to determine the degree of labeling and confirm its integrity using methods like SDS-PAGE, mass spectrometry, and functional assays.

Protocol for Functionalization of Gold Nanoparticles

This protocol outlines the steps for coating gold nanoparticles with the linker.

Materials:

-

Colloidal gold nanoparticle solution

-

This compound

-

Phosphate buffer, pH 7.4

Procedure:

-

Prepare a stock solution of the this compound linker in deionized water.

-

Add the linker solution to the colloidal gold nanoparticle solution with gentle stirring. The final concentration of the linker will depend on the size and concentration of the nanoparticles.

-

Allow the mixture to incubate at room temperature for several hours to overnight to ensure complete surface coverage.

-

Centrifuge the solution to pellet the functionalized nanoparticles. The speed and duration of centrifugation will depend on the nanoparticle size.

-

Remove the supernatant containing excess linker and resuspend the nanoparticles in a fresh buffer. Repeat this washing step 2-3 times.

-

Characterize the functionalized nanoparticles using techniques such as Dynamic Light Scattering (DLS) to measure hydrodynamic diameter and Transmission Electron Microscopy (TEM) to assess morphology and dispersion.[8][9]

Protocol for Assessing PROTAC-Mediated Protein Degradation via Western Blot

This protocol is used to quantify the reduction of a target protein after treatment with a PROTAC.

Materials:

-

Cells expressing the target protein

-

PROTAC synthesized using a PEG linker

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Primary antibody against the target protein

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Seed cells in appropriate culture plates and allow them to adhere.

-

Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

-

Lyse the cells and quantify the total protein concentration of the lysates.

-

Perform SDS-PAGE to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody against the target protein.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to determine the extent of protein degradation.

Mandatory Visualizations

Caption: Workflow for protein-linker conjugation.

Caption: PROTAC mechanism of action.

Caption: Gold nanoparticle functionalization workflow.

References

- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. krishisanskriti.org [krishisanskriti.org]

- 6. benchchem.com [benchchem.com]

- 7. books.rsc.org [books.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. DLS Characterization of Gold Nanoparticles - CD Bioparticles [cd-bioparticles.com]

Navigating the Solubility of Amino-PEG2-CH2CH2-SH Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Amino-PEG2-CH2CH2-SH hydrochloride, a bifunctional linker commonly employed in proteomics, drug discovery, and bioconjugation. Understanding the solubility of this reagent in various solvents is critical for its effective use in experimental design, ensuring reproducibility and optimal reaction conditions. This document outlines its solubility profile, provides a general experimental protocol for solubility determination, and illustrates the key factors influencing its dissolution.

Solubility Profile of this compound

The solubility of this compound is dictated by its molecular structure, which features a hydrophilic polyethylene glycol (PEG) linker, a primary amine, a terminal thiol group, and a hydrochloride salt. This combination of functional groups allows for a degree of solubility in a range of protic and aprotic polar solvents.

Quantitative solubility data is most readily available for Dimethyl Sulfoxide (DMSO). For other common laboratory solvents, the solubility is inferred from the physicochemical properties of the molecule and data available for structurally similar compounds.

Table 1: Solubility Data for this compound

| Solvent | Chemical Formula | Type | Quantitative Solubility | Qualitative Solubility & Remarks |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 125 mg/mL (619.70 mM)[1][2][3] | High solubility. The use of newly opened, anhydrous DMSO and ultrasonication is recommended to overcome the hygroscopic nature of DMSO and facilitate dissolution.[1][2][3] |

| Water | H₂O | Polar Protic | Data not available | Likely Soluble. The presence of the hydrophilic PEG chain and the hydrochloride salt is expected to confer good solubility in aqueous solutions. |

| Ethanol | C₂H₅OH | Polar Protic | Data not available | Likely Soluble. Short-chain functionalized PEGs generally exhibit good solubility in lower alcohols like ethanol.[4] |

| Methanol | CH₃OH | Polar Protic | Data not available | Likely Soluble. Similar to ethanol, methanol is a suitable solvent for many PEGylated compounds.[4] |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Data not available | Likely Soluble. As a polar aprotic solvent, DMF is generally effective at dissolving PEG-containing molecules. |

General Experimental Protocol for Determining Solubility

While a specific, published protocol for determining the solubility of this compound was not identified, a generalized and widely accepted method, such as the shake-flask method, can be employed. This method is considered reliable for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or other suitable quantitative analytical instrument

Methodology:

-

Preparation:

-

Add an excess amount of this compound to a pre-weighed vial. The excess solid should be clearly visible.

-

Record the initial mass of the compound.

-

Add a known volume of the desired solvent to the vial.

-

-

Equilibration:

-

Securely cap the vial.

-

Place the vial in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, visually inspect the vial to confirm the presence of undissolved solid.

-

Centrifuge the vial at a high speed to pellet the undissolved solid.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the supernatant through a chemically inert syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the clear, saturated filtrate with the appropriate solvent.

-

Determine the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as HPLC. A calibration curve with standards of known concentrations should be used for accurate quantification.

-

-

Calculation and Reporting:

-

Calculate the solubility based on the measured concentration in the saturated solution.

-

Report the solubility in standard units, such as mg/mL or moles per liter (M), at the specified temperature.

-

Factors Influencing Solubility

The solubility of this compound is a multifactorial property. The following diagram illustrates the key molecular features and external factors that govern its dissolution in various solvents.

Caption: Key determinants of this compound solubility.

References

Navigating the Nuances of Amino-PEG2-CH2CH2-SH Hydrochloride: A Technical Guide to Stability and Storage

For Immediate Release

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for Amino-PEG2-CH2CH2-SH hydrochloride, a bifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available data to ensure the integrity and performance of this essential chemical tool.

Core Concepts: Understanding the Molecule

This compound is a heterobifunctional linker featuring a terminal primary amine (-NH2) and a thiol (-SH) group, separated by a two-unit polyethylene glycol (PEG) spacer. The amine group facilitates conjugation to carboxylic acids or activated esters, while the thiol group readily reacts with maleimides and other thiol-reactive moieties.[1][2] The hydrochloride salt form enhances the compound's solubility and stability.[3] Its role as a PROTAC linker is to connect a target protein binder and an E3 ligase recruiter, facilitating the ubiquitination and subsequent degradation of the target protein.[4][5][6][7]

Critical Factor: Stability Profile

The stability of this compound is paramount for its successful application. The primary degradation pathway of concern is the oxidation of the thiol group. Thiols are susceptible to oxidation, which can lead to the formation of disulfide bonds, diminishing the linker's reactivity and compromising the intended conjugation chemistry.

Impact of Environmental Conditions

Several factors can influence the rate of thiol oxidation and overall stability:

-

Oxygen: The presence of dissolved oxygen in solutions is a major contributor to thiol oxidation.

-

pH: The reactivity of the thiol group is pH-dependent. While the thiol-maleimide reaction is most efficient at a pH of 6.5-7.5, higher pH levels can increase the rate of thiol oxidation.[2][8]

-

Temperature: Elevated temperatures can accelerate the rate of degradation.

-

Light: Exposure to light can also contribute to the degradation of the compound.[4]

Recommended Storage and Handling

To maintain the integrity of this compound, strict adherence to recommended storage and handling protocols is essential.

Solid Form

For long-term storage, the solid product should be kept in a tightly sealed container at -20°C, protected from moisture and light.[4]

In Solution

Once dissolved, the stability of the linker is significantly reduced. For stock solutions, it is recommended to use a dry, inert solvent such as anhydrous DMSO or DMF.[8] The following storage conditions are advised for solutions:

| Storage Temperature | Duration | Recommendations |

| -80°C | Up to 6 months | Sealed storage, away from moisture and light.[4][9] |

| -20°C | Up to 1 month | Sealed storage, away from moisture and light.[4][9][10] |

It is crucial to minimize the exposure of stock solutions to air. It is recommended to work under an inert gas atmosphere (e.g., argon or nitrogen) and to use freshly prepared solutions for conjugation reactions.[11]

Experimental Protocols

The following are generalized protocols for handling and assessing the stability of thiol-containing linkers.

Preparation of Stock Solutions

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Under an inert atmosphere, dissolve the required amount of the linker in anhydrous DMSO or DMF to the desired concentration.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Quantification of Free Thiols (Ellman's Test)

This protocol provides a method to determine the concentration of free thiol groups in a solution, which can be used to assess the stability of the linker over time.

-

Prepare a DTNB (Ellman's Reagent) solution: Dissolve 4 mg of 5,5'-dithiobis-(2-nitrobenzoic acid) in 1 ml of reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0).

-

Prepare a standard curve: Use a stable thiol compound of known concentration (e.g., cysteine) to prepare a series of dilutions.

-

Reaction: Add a small volume of the thiol-containing sample or standard to the DTNB solution.

-

Incubation: Incubate the mixture at room temperature for 15 minutes.

-

Measurement: Measure the absorbance of the solution at 412 nm.

-

Calculation: Determine the concentration of free thiols in the sample by comparing its absorbance to the standard curve.

Visualizing Workflows and Degradation

The following diagrams illustrate key processes related to the handling and stability of this compound.

References

- 1. Amine-PEG-thiol, MW 2,000 | BroadPharm [broadpharm.com]

- 2. Thiol PEG Amine, SH-PEG-NH2.HCI - Biopharma PEG [biochempeg.com]

- 3. polysciences.com [polysciences.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. confluore.com [confluore.com]

In-Depth Technical Guide: Amino-PEG2-CH2CH2-SH Hydrochloride in PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate disease-causing proteins by co-opting the cell's native ubiquitin-proteasome system. These heterobifunctional molecules are composed of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation.

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and cell permeability. Amino-PEG2-CH2CH2-SH hydrochloride is a bifunctional PEG-based linker featuring a terminal amine and a thiol group. This guide provides a comprehensive overview of its properties, its application in PROTAC synthesis, and a general workflow for the development of PROTACs.

Core Compound Data: this compound

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Citation(s) |

| Molecular Formula | C6H16ClNO2S | [1] |

| Molecular Weight | 201.72 g/mol (PubChem)201.71 (MedChemExpress) | [1] |

Role in PROTAC Synthesis

This compound serves as a versatile linker in the modular synthesis of PROTACs. Its bifunctional nature, with a terminal amine and a thiol group, allows for various conjugation strategies. The thiol group is particularly useful for coupling with electrophilic moieties such as maleimides, haloacetamides, or pyridyl disulfides, which can be incorporated into either the protein of interest (POI) ligand or the E3 ligase ligand.

The PEG component of the linker offers several advantages in PROTAC design:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the overall solubility of the PROTAC molecule, which is often a challenge for these high molecular weight compounds.

-

Improved Cell Permeability: While seemingly counterintuitive, the flexibility of PEG linkers can allow the PROTAC to adopt conformations that shield its polar surface area, potentially aiding in cell membrane traversal.

-

Optimal Ternary Complex Formation: The length and flexibility of the PEG linker are critical for achieving the correct spatial orientation of the POI and the E3 ligase to facilitate efficient ubiquitination.

Experimental Protocols

A common strategy for incorporating a thiol-containing linker into a PROTAC is through a thiol-maleimide Michael addition reaction. This reaction is highly specific for thiols under mild conditions (pH 6.5-7.5), forming a stable thioether bond.

General Protocol for Thiol-Maleimide Conjugation in PROTAC Synthesis

This protocol outlines the general steps for conjugating a thiol-containing linker, such as this compound, to a maleimide-functionalized molecule (either the POI ligand or the E3 ligase ligand).

Materials:

-

Thiol-containing linker (e.g., this compound)

-

Maleimide-functionalized binding moiety (POI or E3 ligase ligand)

-

Degassed reaction buffer (e.g., phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reduction of any disulfide bonds)

-

Inert gas (e.g., nitrogen or argon)

-

Purification system (e.g., HPLC, flash column chromatography)

Procedure:

-

Preparation of the Maleimide-Functionalized Moiety: Dissolve the maleimide-functionalized POI or E3 ligase ligand in a minimal amount of anhydrous DMF or DMSO.

-

Preparation of the Thiol Linker: Dissolve the this compound in the degassed reaction buffer. If the thiol is protected as a disulfide, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfide bond.

-

Conjugation Reaction: Under an inert atmosphere, add the solution of the maleimide-functionalized moiety to the solution of the thiol linker. A 1.1 to 1.5-fold molar excess of the maleimide component is typically used.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 1-4 hours or overnight at 4°C. Monitor the reaction progress by LC-MS or TLC.

-

Purification: Upon completion, purify the resulting conjugate using an appropriate chromatographic method, such as reverse-phase HPLC or flash column chromatography, to isolate the desired PROTAC intermediate.

-

Characterization: Confirm the identity and purity of the synthesized product by analytical techniques such as LC-MS and NMR.

PROTAC Development Workflow

The development of a novel PROTAC is a multi-step process that begins with design and synthesis and culminates in biological evaluation.

Caption: A generalized workflow for the development of PROTACs.

Signaling Pathways and Logical Relationships

The fundamental mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome pathway to induce the degradation of a target protein.

Caption: The mechanism of PROTAC-mediated protein degradation.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its bifunctional nature and the advantageous properties of the PEG spacer make it a key component in the development of effective protein degraders. A systematic approach to PROTAC design, synthesis, and evaluation, as outlined in this guide, is crucial for the successful development of this promising new class of therapeutics. The provided protocols and workflows serve as a foundational resource for researchers in this exciting and rapidly evolving field.

References

An In-depth Technical Guide on the Safety of Amino-PEG2-CH2CH2-SH Hydrochloride

This guide provides a comprehensive overview of the safety information for Amino-PEG2-CH2CH2-SH hydrochloride and related amino-PEG-thiol compounds. The information is compiled from various Safety Data Sheets (SDS) and is intended for researchers, scientists, and drug development professionals. Due to the limited availability of a detailed SDS for the specific hydrochloride salt, this guide also incorporates data from structurally similar molecules to provide a thorough understanding of the potential hazards.

Hazard Identification and Classification

This compound and its analogs are classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its potential for causing skin and eye irritation or damage, respiratory irritation, and harm if swallowed or inhaled.[1][2][3][4] The signal word "Danger" or "Warning" is often used, depending on the specific compound and its concentration.[1][2]

GHS Hazard Pictograms:

-

Corrosion: For substances causing severe skin burns and eye damage.

-

Exclamation Mark: For substances that may cause respiratory irritation, skin irritation, or serious eye irritation.

-

Health Hazard: For substances that may cause allergy or asthma symptoms or breathing difficulties if inhaled.[5]

-

Skull and Crossbones: For toxic substances.

Hazard Statements (H-Statements):

A comprehensive list of hazard statements applicable to this class of compounds is provided in the table below. These statements are based on the potential health effects observed with similar molecules.

| Hazard Statement Code | Description | Reference Compound(s) |

| H227 | Combustible liquid. | 2-(2-Aminoethoxy)ethanol |

| H301 | Toxic if swallowed. | 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethane-1-thiol |

| H302 + H312 + H332 | Harmful if swallowed, in contact with skin or if inhaled.[1][2] | 2-(2-Aminoethoxy)ethanol |

| H314 | Causes severe skin burns and eye damage.[1][2][6] | 2-(2-Aminoethoxy)ethanol, 1,2-Bis(2-aminoethoxy)ethane[5] |

| H315 | Causes skin irritation. | (+)-Bis[(R)-1-phenylethyl]amine, N-(4-Amino-2,5-diethoxyphenyl)benzamide |

| H317 | May cause an allergic skin reaction.[4][5] | 2-Aminoethanethiol, 1,2-Bis(2-aminoethoxy)ethane[4][5] |

| H318 | Causes serious eye damage. | N-(4-Amino-2,5-diethoxyphenyl)benzamide, 1,2-Bis(2-aminoethoxy)ethane[5] |

| H319 | Causes serious eye irritation. | (+)-Bis[(R)-1-phenylethyl]amine |

| H332 | Harmful if inhaled. | 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethane-1-thiol |

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5] | 1,2-Bis(2-aminoethoxy)ethane |

| H335 | May cause respiratory irritation.[1][2] | 2-(2-Aminoethoxy)ethanol, (+)-Bis[(R)-1-phenylethyl]amine[1][2] |

| H361fd | Suspected of damaging fertility. Suspected of damaging the unborn child.[4] | 2-Aminoethanethiol |

| H401 | Toxic to aquatic life.[1][2] | 2-(2-Aminoethoxy)ethanol |

| H410 | Very toxic to aquatic life with long lasting effects. | 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethane-1-thiol |

| H412 | Harmful to aquatic life with long lasting effects.[1][2] | 2-(2-Aminoethoxy)ethanol |

Physical and Chemical Properties

The following table summarizes the physical and chemical properties of related amino-PEG-thiol compounds. The exact properties of this compound may vary.

| Property | Value | Reference Compound |

| Appearance | Colorless viscous liquid or liquid, clear.[2] | 2-(BOC-Amino)ethanethiol, 2-(2-Aminoethoxy)ethanol[2] |

| Odor | Amine-like.[2] | 2-(2-Aminoethoxy)ethanol[2] |

| Melting Point/Range | 10 - 11 °C (50 - 52 °F).[1][2] | 2-(2-Aminoethoxy)ethanol[1][2] |

| Boiling Point/Range | 170 °C (338 °F).[1] | 2-(2-Aminoethoxy)ethanol[1] |

| Flash Point | 109 °C (228.20 °F).[3] | 2-(BOC-Amino)ethanethiol[3] |

| Density | 1.012 g/cm³ at 25 °C (77 °F).[1] | 2-(2-Aminoethoxy)ethanol[1] |

| pH | 12.1 at 20 °C (68 °F) for a 100 g/l solution.[2] | 2-(2-Aminoethoxy)ethanol[2] |

| Partition Coefficient (n-octanol/water) | log Pow: -2.3 at 25 °C (77 °F).[1] | 2-(2-Aminoethoxy)ethanol[1] |

| Storage Temperature | 2-8°C, keep in a dark place under an inert atmosphere. For long-term storage, -20°C is recommended.[7][8] Store at -5°C, keep dry and avoid sunlight.[9] | Various Amino-PEG-thiols |

Safety and Handling Protocols

Based on the available safety data sheets, the following protocols are recommended for handling this compound and related compounds.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Ensure eyewash stations and safety showers are readily accessible.[7]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles. Use a face shield if there is a risk of splashing.[1][2]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), and a lab coat or other protective clothing.[1][2]

-

Respiratory Protection: If working outside of a fume hood or if vapors/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[4]

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[3]

-

Keep containers tightly closed when not in use.

Storage:

-

Store in a cool, dry, and well-ventilated place.[3]

-

Recommended storage is often at refrigerated temperatures (2-8°C) or frozen (-20°C) for long-term stability.[7][8]

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency and First-Aid Procedures

The following diagram illustrates the recommended first-aid measures in case of exposure.

Caption: First-aid procedures for different exposure routes.

Detailed First-Aid Measures:

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[3]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek medical attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention, preferably from an ophthalmologist.

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water.[2] Seek immediate medical attention.[3]

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

-

Specific Hazards: The compound is combustible and may emit toxic fumes (carbon oxides, nitrogen oxides, sulfur oxides) under fire conditions. Vapors may be heavier than air and can spread along floors.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3). Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[1][2]

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[1][2]

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[3]

Toxicological Information

Acute Toxicity:

Skin Corrosion/Irritation:

Serious Eye Damage/Irritation:

-

Causes serious eye damage.[6]

-

Causes serious eye irritation.

Respiratory or Skin Sensitization:

-

May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity:

-

No components of related products at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, NTP, or OSHA.[6]

-

Some related compounds, like 2-aminoethanethiol, are suspected of damaging fertility or the unborn child.[4]

The following diagram illustrates the logical flow of hazard identification and response.

Caption: Relationship between hazard statements and corresponding preventative and response actions.

Stability and Reactivity

-

Reactivity: Forms explosive mixtures with air on intense heating.[1]

-

Chemical Stability: Stable under recommended storage conditions.[7]

-

Possibility of Hazardous Reactions: No data available for the specific compound, but reactions with strong oxidizing agents should be avoided.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides (NOx), and sulfur oxides. There is also a potential for the formation of formaldehyde and formic acid from PEG degradation, which can react with the amine group.[10]

This technical guide is intended to provide a summary of the available safety information for this compound and related compounds. It is essential to consult the specific Safety Data Sheet for the product you are using and to conduct a thorough risk assessment before beginning any work.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. nanocs.net [nanocs.net]

- 9. Thiol PEG Amine, SH-PEG-NH2.HCI - Biopharma PEG [biochempeg.com]

- 10. mdpi.com [mdpi.com]

A Technical Guide to Amino-PEG2-CH2CH2-SH Hydrochloride in Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the research applications of Amino-PEG2-CH2CH2-SH hydrochloride, a heterobifunctional linker critical in the fields of chemical biology and drug discovery. We will delve into its core functionalities, provide detailed experimental protocols derived from peer-reviewed literature, and present quantitative data and visual workflows to facilitate its effective use in the laboratory.

Core Concepts: Structure and Functionality

This compound is a versatile chemical tool characterized by its distinct functional ends separated by a hydrophilic polyethylene glycol (PEG) spacer. Its structure comprises a primary amine (-NH2) and a thiol (-SH) group. This dual functionality allows for the sequential or orthogonal conjugation of two different molecules. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.

The primary application of this linker is in the construction of complex biomolecules, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that co-opt the cell's natural protein disposal system to selectively degrade target proteins implicated in disease. In a typical PROTAC, one end of the linker is attached to a ligand that binds to the target protein, while the other end is connected to a ligand that recruits an E3 ubiquitin ligase. The PEG component of the linker improves the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

Physicochemical and Purity Data

The following table summarizes the key physicochemical properties and typical purity specifications for this compound.

| Property | Value |

| Chemical Formula | C6H16ClNO2S |

| Molecular Weight | 201.71 g/mol |

| CAS Number | 3037676-58-4 |

| Appearance | White to off-white solid |

| Solubility | Soluble in water, DMSO, DMF, Methanol |

| Purity (Typical) | ≥95% (as determined by NMR and LC-MS) |

| Storage Conditions | -20°C, protected from moisture |

Experimental Protocol: Synthesis of an IRAK4-Targeting PROTAC

The following protocol is adapted from the synthesis of IRAK4-targeting PROTACs as described in the scientific literature. This example illustrates the use of a closely related amino-PEG-thiol linker in a multi-step synthesis.

Materials:

-

IRAK4 Ligand with a suitable reactive group (e.g., a carboxylic acid)

-

E3 Ligase Ligand (e.g., VHL ligand) with a compatible reactive group (e.g., an alkyl halide)

-

This compound

-

Coupling agents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA, triethylamine)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Purification supplies (e.g., silica gel for chromatography, HPLC system)

Step 1: Amide Bond Formation with the IRAK4 Ligand

-

Dissolve the IRAK4 ligand (1 equivalent) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and HOBt (1.2 equivalents) to activate the carboxylic acid.

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of this compound (1.1 equivalents) and DIPEA (3 equivalents) in anhydrous DMF to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by LC-MS until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting intermediate (IRAK4-linker conjugate) by silica gel column chromatography.

Step 2: Thioether Bond Formation with the E3 Ligase Ligand

-

Dissolve the purified IRAK4-linker conjugate (1 equivalent) in anhydrous DMF.

-

Add a base such as potassium carbonate or DIPEA (2-3 equivalents) to deprotonate the thiol group.

-

Add the E3 ligase ligand containing an alkyl halide (e.g., chloro- or bromo-acetamide derivative) (1 equivalent).

-

Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by LC-MS.

-

Once the reaction is complete, perform an aqueous workup as described in Step 1.

-

Purify the final PROTAC molecule by preparative HPLC to obtain the high-purity product.

-

Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Visualizing the Experimental Workflow and Logic

The following diagrams illustrate the key concepts and workflows associated with the use of this compound.

Caption: Mechanism of PROTAC-mediated targeted protein degradation.

Caption: General workflow for the synthesis of a PROTAC molecule.

Conclusion

This compound is a valuable and versatile tool for researchers in drug discovery and chemical biology. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, makes it an ideal building block for the synthesis of complex molecules like PROTACs. The experimental protocols and workflows provided in this guide, derived from established scientific literature, offer a solid foundation for the successful application of this linker in research endeavors aimed at developing novel therapeutics. As the field of targeted protein degradation continues to expand, the utility of well-defined linkers such as this compound will undoubtedly grow in significance.

An In-depth Technical Guide to Bifunctional PEG Linkers with Amine and Thiol Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifunctional polyethylene glycol (PEG) linkers featuring both amine and thiol-reactive functional groups are indispensable tools in modern bioconjugation and drug delivery.[1][] These heterobifunctional linkers provide a versatile platform for covalently connecting two different molecules, such as a protein to a small molecule drug, or a targeting ligand to a nanoparticle.[1][3] The PEG component enhances the solubility, stability, and biocompatibility of the resulting conjugate, while reducing its immunogenicity and improving its pharmacokinetic profile.[][4] This guide provides a comprehensive overview of the core chemistries, applications, and experimental protocols associated with amine-thiol bifunctional PEG linkers.

Core Chemistries of Amine-Thiol PEG Linkers

Heterobifunctional PEG linkers are engineered with two distinct reactive groups at either end of the PEG chain.[5] For amine and thiol reactivity, a common configuration includes an N-hydroxysuccinimide (NHS) ester for targeting primary amines (e.g., lysine residues in proteins) and a maleimide group for targeting sulfhydryl groups (e.g., cysteine residues).[5]

Amine-Reactive Chemistry: NHS Esters

N-hydroxysuccinimide (NHS) esters are widely used for their selective reactivity with primary aliphatic amines under physiological to slightly alkaline conditions.[6][7] The reaction proceeds via nucleophilic attack of the amine on the ester's carbonyl carbon, resulting in the formation of a stable amide bond and the release of NHS as a byproduct.[7]

Key Reaction Parameters for NHS Ester Conjugation:

| Parameter | Recommended Condition | Notes |

| pH | 7.2 - 9.0 (Optimal: 8.3-8.5) | The rate of reaction increases with pH, but so does the rate of NHS ester hydrolysis.[6] |

| Temperature | 4°C to Room Temperature | Lower temperatures can be used to slow down hydrolysis and control the reaction. |

| Reaction Time | 30 minutes to 4 hours | Varies depending on the specific reactants and concentrations.[6][8] |

| Buffers | Phosphate, Borate, Carbonate/Bicarbonate, HEPES | Buffers should be free of primary amines (e.g., Tris, Glycine) which compete for reaction.[6] |

| Solvent | Aqueous buffer; DMSO or DMF for initial linker dissolution | Many NHS esters are not readily soluble in water and require an organic co-solvent.[9] |

Thiol-Reactive Chemistry: Maleimides

The reaction between a maleimide and a thiol group is a Michael addition, which forms a stable thioether bond.[10][11] This reaction is highly efficient and chemoselective for thiols, particularly within a pH range of 6.5 to 7.5, where it proceeds approximately 1,000 times faster than the reaction with amines.[10]

Key Reaction Parameters for Maleimide-Thiol Conjugation:

| Parameter | Recommended Condition | Notes |

| pH | 6.5 - 7.5 | Maintains high selectivity for thiol groups over other nucleophiles.[10] |

| Temperature | Room Temperature | The reaction is typically rapid at ambient temperatures. |

| Reaction Time | 30 minutes to 2 hours | High yields are often achieved quickly.[12] |

| Molar Ratio | 2:1 to 5:1 (Maleimide:Thiol) | An excess of maleimide is often used to drive the reaction to completion.[12] |

| Buffers | Phosphate, HEPES | Avoid buffers containing thiols. Degassing the buffer can prevent thiol oxidation.[13] |

| Side Reactions | Thiazine Rearrangement | Can occur with N-terminal cysteines, especially at neutral to basic pH.[11][14] |

Applications in Drug Development

The unique properties of amine-thiol bifunctional PEG linkers make them crucial for a variety of applications in drug development and research.

-

Antibody-Drug Conjugates (ADCs): These linkers are pivotal in constructing ADCs, where a potent cytotoxic drug (payload) is attached to a monoclonal antibody that targets cancer cells.[1][] The amine-reactive end can be used to conjugate the linker to lysine residues on the antibody, while the thiol-reactive end attaches to a thiol-containing payload.

-

Nanoparticle Functionalization: PEG linkers are used to attach targeting ligands (e.g., peptides, antibodies) to the surface of nanoparticles, enhancing their ability to target specific cells or tissues.[1] The PEG layer also provides a "stealth" effect, reducing clearance by the immune system.[4][15]

-

Protein-Protein Conjugation: These linkers can be used to create well-defined protein-protein conjugates for therapeutic or research purposes, such as creating bispecific antibodies or enzyme-antibody conjugates.[16][17][18]

-

Peptide Modification: They are used to improve the stability and pharmacokinetic properties of therapeutic peptides by attaching them to larger molecules or PEGylating them.[1]

Experimental Workflows and Signaling Pathways

General Workflow for Bioconjugation

The following diagram illustrates a typical experimental workflow for conjugating two biomolecules (e.g., a protein and a peptide) using an Amine-PEG-Thiol linker.

References

- 1. purepeg.com [purepeg.com]

- 3. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. purepeg.com [purepeg.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. glenresearch.com [glenresearch.com]

- 8. neb.com [neb.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 11. bachem.com [bachem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 15. purepeg.com [purepeg.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. New strategies for protein-to-protein conjugation - UCL Discovery [discovery.ucl.ac.uk]

Methodological & Application

Application Notes and Protocols for Bioconjugation using "Amino-PEG2-CH2CH2-SH Hydrochloride"

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Amino-PEG2-CH2CH2-SH hydrochloride" is a heterobifunctional linker that plays a crucial role in modern bioconjugation chemistry. Its structure, featuring a primary amine and a terminal thiol group separated by a flexible polyethylene glycol (PEG) spacer, allows for the covalent and specific linkage of two different molecules. This attribute is particularly valuable in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs), and in the functionalization of proteins, peptides, and nanoparticles.

The PEG spacer enhances the solubility and stability of the resulting bioconjugate, while the orthogonal reactivity of the amine and thiol groups enables controlled, sequential conjugation, minimizing the formation of undesirable homodimers. The amine group can be readily coupled to activated esters, such as N-hydroxysuccinimide (NHS) esters, while the thiol group provides a reactive handle for conjugation to maleimides or for attachment to gold surfaces.

These application notes provide detailed protocols for the use of "this compound" in bioconjugation, guidance on the characterization of the resulting conjugates, and quantitative data to inform experimental design.

Data Presentation: Quantitative Parameters for Bioconjugation

The efficiency of bioconjugation is influenced by several factors, including the molar ratio of reactants, pH, temperature, and reaction time. The following tables summarize typical reaction conditions and expected outcomes for the two primary conjugation chemistries involving the "this compound" linker.

Table 1: Amine-Reactive Conjugation via NHS Ester Chemistry

| Parameter | Recommended Range | Expected Outcome & Remarks |

| pH | 7.2 - 8.5 | Optimal for reaction with primary amines while minimizing hydrolysis of the NHS ester. |

| Molar Ratio (Linker:Molecule) | 5:1 to 20:1 | A molar excess of the linker drives the reaction to completion. The optimal ratio should be determined empirically. |

| Reaction Time | 1 - 4 hours at RT | Longer reaction times may be required at 4°C. |

| Temperature | 4°C to Room Temperature (20-25°C) | Milder temperatures are preferred for sensitive biomolecules. |

| Typical Yield | 60 - 90% | Highly dependent on the specific biomolecule and reaction conditions. |

Table 2: Thiol-Reactive Conjugation via Maleimide Chemistry

| Parameter | Recommended Range | Expected Outcome & Remarks |

| pH | 6.5 - 7.5 | Ensures the thiol group is sufficiently nucleophilic while minimizing maleimide hydrolysis. |

| Molar Ratio (Linker:Molecule) | 10:1 to 20:1 | A significant excess of the maleimide-containing molecule is often used to ensure complete reaction with the thiol. |

| Reaction Time | 1 - 2 hours at RT | Can be extended to overnight at 4°C for sensitive molecules. |

| Temperature | 4°C to Room Temperature (20-25°C) | The reaction is generally rapid at room temperature. |

| Typical Yield | > 80% | Thiol-maleimide ligation is a highly efficient and specific reaction. |

Experimental Protocols

Protocol 1: Sequential Conjugation - Amine Reaction Followed by Thiol Reaction

This protocol describes the conjugation of the amine group of "this compound" to a molecule containing an NHS ester, followed by the conjugation of the free thiol group to a maleimide-functionalized molecule.

Materials:

-

"this compound"

-

NHS ester-functionalized molecule (Molecule A)

-

Maleimide-functionalized molecule (Molecule B)

-

Reaction Buffers:

-

Amine conjugation buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5

-

Thiol conjugation buffer: 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.0

-

-

Quenching Reagents:

-

For NHS ester reaction: 1 M Tris-HCl, pH 8.0

-

For maleimide reaction: 1 M β-mercaptoethanol or N-ethylmaleimide

-

-

Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Purification: Size-exclusion chromatography (SEC) or dialysis equipment

Procedure:

Step 1: Conjugation of the Amine Group with an NHS Ester (Molecule A)

-

Preparation of Reactants:

-

Dissolve the NHS ester-functionalized Molecule A in anhydrous DMF or DMSO to a final concentration of 10-20 mM.

-

Dissolve "this compound" in the amine conjugation buffer to a final concentration of 10-20 mM.

-

-

Reaction:

-

Add the dissolved "this compound" to the dissolved Molecule A at a molar ratio of 10:1 (Linker:Molecule A).

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

-

-

Quenching (Optional):

-

Add Tris-HCl to a final concentration of 50 mM to quench any unreacted NHS ester. Incubate for 15 minutes.

-

-

Purification:

-

Purify the resulting Molecule A-PEG2-SH conjugate by size-exclusion chromatography or dialysis to remove excess linker and quenching reagents.

-

Step 2: Conjugation of the Thiol Group with a Maleimide (Molecule B)

-

Preparation of Reactants:

-

Dissolve the maleimide-functionalized Molecule B in anhydrous DMF or DMSO to a final concentration of 10-20 mM.

-

The purified Molecule A-PEG2-SH from Step 1 should be in the thiol conjugation buffer.

-

-

Reaction:

-

Add the dissolved Molecule B to the Molecule A-PEG2-SH solution at a molar ratio of 10:1 (Molecule B:Conjugate).

-

Incubate the reaction mixture for 1-2 hours at room temperature under a nitrogen or argon atmosphere to prevent thiol oxidation.

-

-

Quenching:

-

Add β-mercaptoethanol to a final concentration of 10 mM to quench any unreacted maleimide groups. Incubate for 15 minutes.

-

-

Final Purification:

-

Purify the final Molecule A-PEG2-Molecule B conjugate using size-exclusion chromatography or dialysis to remove excess reactants and byproducts.

-

Protocol 2: Sequential Conjugation - Thiol Reaction Followed by Amine Reaction

This protocol is an alternative strategy where the thiol group is reacted first. This may be preferable if the amine-containing molecule is sensitive to the conditions of the thiol reaction.

Materials:

-

Same as Protocol 1.

Procedure:

Step 1: Conjugation of the Thiol Group with a Maleimide (Molecule B)

-

Preparation of Reactants:

-

Dissolve the maleimide-functionalized Molecule B in anhydrous DMF or DMSO to a final concentration of 10-20 mM.

-

Dissolve "this compound" in the thiol conjugation buffer to a final concentration of 10-20 mM.

-

-

Reaction:

-

Add the dissolved "this compound" to the dissolved Molecule B at a molar ratio of 10:1 (Linker:Molecule B).

-

Incubate the reaction mixture for 1-2 hours at room temperature under a nitrogen or argon atmosphere.

-

-

Quenching:

-

Add N-ethylmaleimide to a final concentration of 10 mM to quench any unreacted thiol groups on the excess linker. Incubate for 15 minutes.

-

-

Purification:

-

Purify the resulting NH2-PEG2-Molecule B conjugate by size-exclusion chromatography or dialysis.

-

Step 2: Conjugation of the Amine Group with an NHS Ester (Molecule A)

-

Preparation of Reactants:

-

Dissolve the NHS ester-functionalized Molecule A in anhydrous DMF or DMSO to a final concentration of 10-20 mM.

-

The purified NH2-PEG2-Molecule B from Step 1 should be in the amine conjugation buffer.

-

-

Reaction:

-

Add the dissolved Molecule A to the NH2-PEG2-Molecule B solution at a molar ratio of 10:1 (Molecule A:Conjugate).

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

-

-

Quenching (Optional):

-

Add Tris-HCl to a final concentration of 50 mM. Incubate for 15 minutes.

-

-

Final Purification:

-

Purify the final Molecule A-PEG2-Molecule B conjugate using size-exclusion chromatography or dialysis.

-

Characterization of Bioconjugates

Confirmation of successful conjugation and assessment of purity are critical. The following techniques are recommended:

-

Mass Spectrometry (MS): MALDI-TOF or ESI-MS can be used to determine the molecular weight of the conjugate, confirming the addition of the linker and the second molecule.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) or size-exclusion chromatography (SEC-HPLC) can be used to assess the purity of the conjugate and separate it from unreacted starting materials.

-

SDS-PAGE: For protein conjugates, SDS-PAGE can provide a qualitative assessment of the increase in molecular weight upon conjugation.

-

UV-Vis Spectroscopy: Can be used to determine the concentration of the bioconjugate and, if one of the components has a distinct absorbance spectrum, to estimate the degree of labeling.

Visualizations

Caption: Experimental workflow for sequential bioconjugation.

Caption: Mechanism of action for a HER2-targeted ADC.

Application Notes & Protocols: Functionalization of Nanoparticles with Amino-PEG2-CH2CH2-SH Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the functionalization of gold nanoparticles (AuNPs) with Amino-PEG2-CH2CH2-SH hydrochloride. This bifunctional linker allows for the stable anchoring of the molecule to the nanoparticle surface via a strong gold-thiol bond, while presenting a terminal primary amine for subsequent bioconjugation. The polyethylene glycol (PEG) spacer enhances the colloidal stability of the nanoparticles in biological media by reducing non-specific protein adsorption.[1][2]

Core Principles

The functionalization process is primarily achieved through a ligand exchange reaction.[3] Initially, gold nanoparticles are synthesized and stabilized with a weakly bound capping agent, such as citrate. The this compound is then introduced, and the thiol group displaces the citrate ions on the surface of the gold nanoparticles, forming a more stable covalent bond.[2][4] The terminal amine group, initially protonated as a hydrochloride salt, can be deprotonated under appropriate pH conditions to become a reactive nucleophile for subsequent conjugation reactions.

Experimental Protocols

Part 1: Synthesis of Citrate-Capped Gold Nanoparticles

This protocol is based on the well-established Turkevich-Frens method for synthesizing monodisperse, citrate-stabilized gold nanoparticles.[3]

Materials:

-

Hydrogen tetrachloroaurate (HAuCl₄) solution (1.0 mM)

-

Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O) solution (1% w/v)

-

Ultrapure water (18.2 MΩ·cm)

-

Glassware (thoroughly cleaned with aqua regia and rinsed with ultrapure water)

-

Stirring hotplate

-

Magnetic stir bar

Procedure:

-

In a clean Erlenmeyer flask, bring 20 mL of 1.0 mM HAuCl₄ solution to a rolling boil on a stirring hotplate with a magnetic stir bar.[3]

-

Rapidly inject 2 mL of 1% trisodium citrate solution into the boiling HAuCl₄ solution while stirring vigorously.[3]

-

Observe the color change of the solution from pale yellow to colorless, then to a deep red or wine color, which indicates the formation of gold nanoparticles.[3]

-

Continue boiling and stirring for an additional 10-15 minutes.[3]

-

Remove the flask from the heat and allow it to cool to room temperature.

-

Store the synthesized citrate-capped AuNPs at 4°C until further use.[3]

Part 2: Functionalization with this compound

This protocol describes the ligand exchange reaction to replace the citrate capping agent with this compound.

Materials:

-

Citrate-capped AuNP solution (from Part 1)

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Ultrapure water

Procedure:

-

Prepare a stock solution of this compound in ultrapure water. A typical concentration is 1-10 mM.

-

In a microcentrifuge tube, add the citrate-capped AuNP solution.

-

Add the this compound stock solution to the AuNP solution. A molar excess of the thiol ligand is typically used.

-

Incubate the mixture at room temperature with gentle stirring or shaking for 12-24 hours to facilitate the ligand exchange.[3]

-

After incubation, purify the functionalized AuNPs by centrifugation to remove excess linker and displaced citrate ions. The centrifugation speed and time will depend on the size of the AuNPs (see Table 2 for general guidelines).[3]

-

Carefully remove the supernatant and resuspend the nanoparticle pellet in PBS (pH 7.4) or ultrapure water.

-

Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of unbound ligands.[3]

-

After the final wash, resuspend the Amino-PEG2-CH2CH2-SH functionalized AuNPs in the desired buffer for storage at 4°C.

Characterization and Data

Successful functionalization can be confirmed by a combination of characterization techniques that assess changes in the physicochemical properties of the nanoparticles.

| Parameter | Before Functionalization (Citrate-Capped AuNPs) | After Functionalization (Amino-PEG-SH AuNPs) | Technique |

| Hydrodynamic Diameter | Smaller | Larger due to the PEG layer | Dynamic Light Scattering (DLS) |

| Zeta Potential | Negative (due to citrate) | Less negative or slightly positive (depending on pH and amine protonation) | Zeta Potential Measurement |